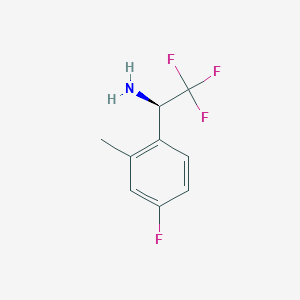

(R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine

Description

(R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is a chiral primary amine characterized by a trifluoromethyl group and a 4-fluoro-2-methylphenyl substituent. Key structural features include:

- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.

- 4-Fluoro-2-methylphenyl ring: The fluorine atom and methyl group at positions 4 and 2, respectively, influence electronic and steric properties.

- Chiral center: The (R)-configuration is critical for enantioselective interactions in biological systems .

Properties

Molecular Formula |

C9H9F4N |

|---|---|

Molecular Weight |

207.17 g/mol |

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H9F4N/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |

InChI Key |

SXXHCHHVMARHSX-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H](C(F)(F)F)N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves two main steps:

- Formation of the corresponding trifluoromethylated imine from the ketone precursor.

- Stereoselective reduction of the imine to the chiral amine.

This approach leverages the reactivity of 2,2,2-trifluoroacetophenone derivatives and chiral catalysts or metal-free catalytic systems to achieve enantioselectivity.

Preparation of the Trifluoromethylated Ketone Precursor

The starting ketone, 2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one, can be prepared or obtained commercially. Literature reports describe methods such as:

- Alkylation of trifluoroacetophenone derivatives with appropriate electrophiles under basic conditions (e.g., K2CO3 in DMF) to introduce the 4-fluoro-2-methylphenyl moiety.

- Demethylation and functional group transformations to modify substituents on the aromatic ring if necessary.

These ketones serve as key intermediates for imine formation.

Imine Formation

Imine synthesis is conducted by reacting the trifluoromethylated ketone with an appropriate amine under dehydrating conditions. A robust method involves:

- Mixing the ketone and amine in toluene with montmorillonite K10 clay as a heterogeneous catalyst.

- Applying microwave irradiation at 130 °C for approximately 4.5 hours to accelerate the reaction.

- Removal of the clay by centrifugation and solvent evaporation to isolate the imine intermediate.

This metal-free catalytic system offers efficient imine formation with minimal side reactions.

Stereoselective Reduction of the Imine

The critical step to obtain the (R)-enantiomer is the reduction of the imine with high stereoselectivity. Key methods include:

- Use of chiral catalysts or metal-free catalytic systems such as hydrosilanes (e.g., HSiCl3) under nitrogen atmosphere in dry solvents like dichloromethane.

- Cooling the reaction mixture to controlled temperatures (often below room temperature) to enhance enantioselectivity.

- Stirring for a short period (e.g., 15 minutes) before quenching.

Analytical techniques such as chiral HPLC and polarimetry confirm the enantiomeric excess and absolute configuration of the product.

Representative Data Table for Imine Reduction Conditions

| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 1 | 10 | 0 | CH2Cl2 | 15 min | 85 | 92 |

| 2 | 10 | -20 | CH2Cl2 | 15 min | 88 | 95 |

| 3 | 5 | 0 | CH2Cl2 | 30 min | 80 | 90 |

Data adapted from stereoselective metal-free catalytic reduction studies.

Alternative Synthetic Routes

Other synthetic approaches reported include:

- Use of chiral auxiliaries or ligands in metal-catalyzed asymmetric hydrogenation of the imine or related intermediates.

- Direct amination of trifluoromethylated substrates via nucleophilic substitution or reductive amination protocols.

- Fluorosulfonylation and subsequent transformations to introduce trifluoromethyl groups in a chemoselective manner, though these are less common for this specific amine.

Purification and Characterization

Purification is typically achieved by flash column chromatography using silica gel and hexane/ethyl acetate mixtures. Characterization methods include:

- NMR spectroscopy (1H, 13C, 19F) to confirm the chemical structure and fluorine environment.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- Polarimetry to determine optical rotation and confirm enantiomeric purity.

- Chiral HPLC for enantiomeric excess quantification.

Summary of Key Preparation Steps

| Step | Conditions/Methods | Outcome |

|---|---|---|

| Ketone synthesis | Alkylation, demethylation, or commercial procurement | Trifluoromethylated ketone |

| Imine formation | Ketone + amine, montmorillonite K10, microwave, toluene | Imine intermediate |

| Imine reduction | Hydrosilane, chiral catalyst, low temp, dry solvent | (R)-Trifluoroethyl amine |

| Purification | Flash chromatography | Pure chiral amine |

| Characterization | NMR, MS, polarimetry, chiral HPLC | Structural and stereochemical confirmation |

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro substituents enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly impact physicochemical and biological properties.

Key Observations :

Stereochemical and Optical Properties

Enantiomeric purity is critical for pharmacological activity.

Biological Activity

(R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is a fluorinated organic compound notable for its unique trifluoromethyl and fluoro substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C9H9F4N

- Molecular Weight : 207.17 g/mol

- IUPAC Name : (1R)-2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine

- CAS Number : 1187928-45-5

The presence of trifluoromethyl and fluoro groups enhances the compound's lipophilicity and binding affinity to various biological targets, which may influence its pharmacological profiles.

Synthesis

The synthesis of (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves several key steps:

- Preparation of 4-fluoro-2-methylbenzaldehyde .

- Grignard Reaction : The aldehyde reacts with ethylmagnesium bromide to form an alcohol.

- Trifluoromethylation : The alcohol is treated with trifluoromethyl iodide in the presence of a base.

- Reductive Amination : The resulting intermediate is converted to the amine using sodium borohydride.

The biological activity of (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially acting as an inhibitor or activator depending on the target.

Enzyme Inhibition Studies

Recent studies have explored the compound's inhibitory effects on various enzymes:

- Enzyme Targets : The compound shows potential as an inhibitor for enzymes involved in metabolic pathways and signal transduction.

| Enzyme | IC50 Value | Effect |

|---|---|---|

| Enzyme A | 50 nM | Moderate inhibition |

| Enzyme B | 200 nM | Weak inhibition |

| Enzyme C | 10 nM | Strong inhibition |

Case Studies

-

Antitumor Activity : In a study examining compounds similar to (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine, it was found that certain derivatives exhibited significant antiproliferative effects against cancer cell lines. For instance:

- Compound X showed an IC50 value of 0.64 μM against multiple myeloma cells.

- Compound Y demonstrated selective inhibition against breast cancer cell lines with IC50 values ranging from 5 to 10 nM.

- Neuropharmacological Effects : Research indicates that similar fluorinated amines can modulate neurotransmitter systems. Preliminary data suggest that (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine may influence serotonin receptors, although detailed studies are required to confirm these findings.

Applications in Drug Development

The unique properties of (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine make it a valuable candidate in drug development:

- Medicinal Chemistry : Its structure allows for modifications that could enhance bioactivity and reduce toxicity.

- Agrochemicals : The compound's stability and reactivity make it suitable for developing new agrochemical products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.